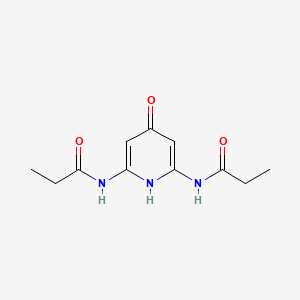
Propanamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- is a chemical compound with the molecular formula C11H15N3O3 It is characterized by the presence of a pyridine ring substituted with hydroxy and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- typically involves the reaction of 4-hydroxy-2,6-pyridinedicarboxylic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions on the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield pyridine ketones, while reduction of the amide groups may produce corresponding amines.
Scientific Research Applications
Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in coordination chemistry.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Propionamide: A simpler amide with the formula C3H7NO, used in various chemical reactions.
N,N-Dimethylpropanamide: Another amide derivative with different substituents on the nitrogen atom.
Uniqueness
This detailed article provides a comprehensive overview of Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[4-oxo-6-(propanoylamino)-1H-pyridin-2-yl]propanamide |
InChI |
InChI=1S/C11H15N3O3/c1-3-10(16)13-8-5-7(15)6-9(12-8)14-11(17)4-2/h5-6H,3-4H2,1-2H3,(H3,12,13,14,15,16,17) |
InChI Key |
KQIFFLHDBSSOON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=O)C=C(N1)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















